molecular formula C20H31N3O5 B2639948 tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate CAS No. 2034243-88-2

tert-butyl (3-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)propyl)carbamate

Cat. No. B2639948
CAS RN: 2034243-88-2
M. Wt: 393.484
InChI Key: FZJKDGNYEGSIOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to give tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity . A variety of catalysts and conditions have been used for these types of reactions, including platinum, lanthanide triflates, and copper (I) complexes .

Scientific Research Applications

1. Conformational Studies and Structural Analysis

The compound's structure and conformational dynamics have been studied through methods like NMR spectroscopy. For instance, tert-butyl derivatives have been analyzed to understand their spectral and conformational behaviors, indicating the importance of such compounds in studying molecular conformations and interactions (Chmielewski et al., 1982).

2. Role in Synthesis of Biologically Active Compounds

Tert-butyl carbamates and their derivatives play a crucial role as intermediates in the synthesis of biologically active compounds, including antimitotic agents and potential drug candidates. Their stereochemical properties and reactivity make them valuable in medicinal chemistry, as evidenced by studies on their biological activities and synthesis routes (Temple & Rener, 1992; Zhang et al., 2022).

3. Photophysical and Electrochemical Properties

These compounds have been studied for their photophysical and electrochemical properties, indicating their potential in applications like organic optoelectronic devices. For instance, studies on tert-butyl-1,3-dimethylpyrene derivatives highlight their potential in organic light-emitting devices (OLEDs) and in understanding fluorescent structure-property relationships of such compounds (Jian-Yong Hu et al., 2013).

4. Crystallography and Molecular Interactions

Tert-butyl carbamate derivatives are also studied for their crystal structures and molecular interaction patterns, contributing to the field of crystallography and materials science. Understanding their hydrogen-bonding patterns and crystal packing can provide insights into molecular assembly and material properties (Baillargeon et al., 2017; Abonía et al., 2007).

5. Use in Chemical Synthesis and Transformation Processes

The compound and its related derivatives are integral in various chemical synthesis and transformation processes. Their applications range from the preparation of specific molecular structures to facilitating chemical reactions like Diels–Alder cycloadditions, showcasing their versatility in synthetic chemistry (Padwa et al., 2003; Omar et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not directly available. The biological activity of a compound depends on its structure and the specific biological system in which it is used .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl N-[3-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(25)23-9-4-8-22-18(24)16-5-10-21-17(13-16)27-14-15-6-11-26-12-7-15/h5,10,13,15H,4,6-9,11-12,14H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJKDGNYEGSIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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